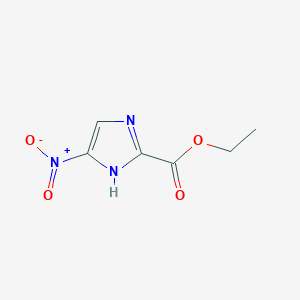

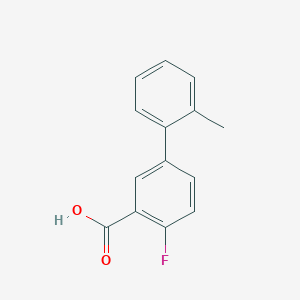

Benzyl 3-carbamothioylpiperidine-1-carboxylate

Descripción general

Descripción

Benzyl 3-carbamothioylpiperidine-1-carboxylate (BCPC) is a synthetic organic compound that has been widely used in the scientific and medical fields for a variety of purposes. BCPC is a versatile compound that has been used in the synthesis of various pharmaceuticals, biochemicals, and other compounds. Additionally, it has been used in the laboratory to study the mechanism of action, biochemical and physiological effects, and other properties of various compounds.

Aplicaciones Científicas De Investigación

Photocarboxylation of Benzylic C–H Bonds

A study demonstrates the visible-light-mediated carboxylation of benzylic C–H bonds with CO2 to produce 2-arylpropionic acids under metal-free conditions. This process employs photo-oxidized triisopropylsilanethiol as a catalyst, showcasing a novel strategy for synthesizing drugs and highlighting the role of benzylic compounds in carbon-carbon bond formation processes (Qing-Yuan Meng et al., 2019).

Asymmetric Benzylation

Research on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts indicates the potential for creating biologically active compounds. This method is notable for its cheap materials, mild conditions, and moderate enantioselectivity, proving useful for synthesizing chiral 3-benzylpiperidine backbones (Yaomin Wang et al., 2018).

Synthesis of Important Intermediates

An efficient approach to synthesizing tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the Jak3 inhibitor CP-690550, highlights the utility of benzyl compounds in the development of pharmaceuticals. The method outlined offers advantages in terms of raw material availability, simplicity, and scalability (Chen Xin-zhi, 2011).

Antimicrobial Activity of Benzyl Derivatives

A study focused on the synthesis and evaluation of novel 3-benzyl-2,6-diarylpiperidine-4-ones for antimicrobial activity. These compounds exhibited notable activity against various bacterial and fungal strains, demonstrating the potential of benzyl derivatives in developing new antimicrobial agents (Shashi Kant Sahu et al., 2013).

Enantioselective Synthesis

Investigations into the enantioselective synthesis of benzyl derivatives, such as the preparation of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, reveal the importance of these compounds in creating chiral molecules for pharmaceutical applications. The use of phase-transfer catalysts in these syntheses underscores the role of benzyl compounds in asymmetric synthesis (Yaomin Wang et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target crucial pathways in cells, particularly enhancing therapeutic anticancer effects .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit crucial pathways, enhancing therapeutic anticancer effects .

Biochemical Pathways

(1-Cbz-3-piperidine)carbothioamide may affect several biochemical pathways. For instance, similar compounds have been found to modulate the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in regulating the cell cycle . Therefore, it’s plausible that (1-Cbz-3-piperidine)carbothioamide might also interact with this pathway or similar ones.

Pharmacokinetics

The compound’s molecular weight, which is 27837 , suggests that it might have favorable pharmacokinetic properties, as most orally administered drugs have a molecular weight of less than 500.

Result of Action

Similar compounds have shown potent antioxidant activities and significant anticancer effects . For instance, they have been found to inhibit tumor survival, induce apoptosis, and cause cell cycle arrest in cancer cell lines .

Propiedades

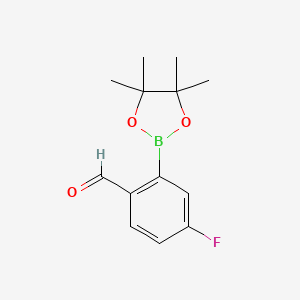

IUPAC Name |

benzyl 3-carbamothioylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c15-13(19)12-7-4-8-16(9-12)14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYXSKQMDOWLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693819 | |

| Record name | Benzyl 3-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

569348-15-8 | |

| Record name | Benzyl 3-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1440915.png)

![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)